2-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17ClN6O2S and its molecular weight is 440.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities , suggesting that the targets could be related to these diseases.
Mode of Action
It is suggested that the strong h-bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the enzyme could play a role .
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities , it can be inferred that the compound may affect the biochemical pathways related to these diseases.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that the compound could have similar effects.
生物活性
The compound 2-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a member of a class of sulfonamide derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Androgen Receptor Modulation : Similar compounds have shown significant potential as tissue-selective androgen receptor modulators (SARMs), which can act as antagonists or agonists depending on the cellular context. This modulation is particularly relevant in prostate cancer therapies where androgen receptor antagonism is desired .
- Antiparasitic Activity : Research indicates that sulfonamide derivatives exhibit antiparasitic properties, particularly against Leishmania species. The mechanism involves interference with the metabolic pathways of the parasites, leading to cell death .
- Cytotoxicity : Studies have demonstrated that certain derivatives possess low cytotoxicity towards mammalian cells while maintaining effective activity against target pathogens, suggesting a favorable safety profile for therapeutic development .
Antiparasitic Efficacy
Table 1 summarizes the in vitro activity of related pyrazole compounds against Leishmania species:
Compound ID | IC50 (μM) against L. infantum | IC50 (μM) against L. amazonensis |
---|---|---|
3b | 0.059 | 0.070 |
3e | 0.065 | 0.072 |
These compounds showed comparable efficacy to pentamidine, a standard treatment for leishmaniasis, indicating that they could serve as viable alternatives in drug development .
Cancer Cell Line Studies
In prostate cancer studies, compounds similar to this compound demonstrated potent inhibition of proliferation in androgen receptor-overexpressing cell lines. The antagonistic activity was confirmed through assays measuring cell viability and proliferation rates .
Case Study 1: Prostate Cancer Treatment
A study evaluated the effectiveness of a similar sulfonamide derivative in prostate cancer models. The results indicated a significant reduction in tumor growth and improved survival rates in treated groups compared to controls, emphasizing the potential role of androgen receptor antagonism in cancer therapy.
Case Study 2: Leishmaniasis Treatment
A clinical evaluation of pyrazole derivatives showed promising results in patients with leishmaniasis, where treatment led to a marked decrease in parasitic load and improvement in clinical symptoms without severe side effects.
属性
IUPAC Name |
2-chloro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2S/c1-14-12-13-27(25-14)20-11-10-19(23-24-20)22-15-6-8-16(9-7-15)26-30(28,29)18-5-3-2-4-17(18)21/h2-13,26H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMPJSOOGUCENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。